N-(4-methoxyphenyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-3-9(4-6-10)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) |
InChI Key |
IDJTWBDBRWEESC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulkier aryl groups (e.g., naphthyl in 4c) increase melting points compared to simpler aryl groups (e.g., 4b) .
- Synthetic Efficiency : Suzuki coupling yields moderate results (52–56%), while optimized methods (e.g., for 12a) achieve higher yields (82%) .
- Biological Relevance : The 4-thiazol substituent in CDK4/6 inhibitors enhances selectivity and oral bioavailability .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectral and Physical Properties
Key Observations :
- IR Signatures : The N–H stretch (~3462 cm⁻¹) and methoxy C–O vibrations (~1262 cm⁻¹) are consistent across methoxyphenyl derivatives .
- Methoxy Group in NMR: The singlet at δ 3.74 ppm (OCH₃) is a diagnostic marker for 4-methoxyphenyl substitution .
Key Observations :
Preparation Methods
Reaction Components and Conditions
-
Substrate : Pyrimidin-2-amine (or its derivatives)
-
Aryl halide : 4-Bromoanisole (4-methoxybromobenzene)
-
Catalyst : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base : Sodium tert-butoxide (NaOtBu)
-
Solvent : Anhydrous toluene
-
Reaction temperature : Reflux (110–120°C)
The general procedure involves refluxing the reaction mixture for 8–24 hours, followed by aqueous workup and chromatographic purification.
Mechanistic Insights
The catalytic cycle begins with oxidative addition of Pd⁰ into the C–Br bond of 4-bromoanisole, forming a PdII intermediate. Xantphos stabilizes the palladium center, facilitating transmetallation with the amine. Reductive elimination then yields the desired N-aryl product while regenerating the Pd⁰ catalyst.
Optimization of Reaction Parameters
Critical parameters influencing yield and efficiency were systematically evaluated in analogous N-arylpyrimidin-2-amine syntheses:
Ligand Screening
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| Xantphos | 31–56 | 8 |
| Dppp | <5 | 24 |
| BINAP | 15–20 | 12 |
Xantphos outperformed other ligands due to its bulky, electron-donating properties, which stabilize the Pd center and accelerate transmetallation.
Base Selection
| Base | Yield (%) | Purity (%) |
|---|---|---|
| NaOtBu | 52 | 95 |
| K₂CO₃ | 39 | 88 |
| Cs₂CO₃ | 45 | 90 |
| NaHCO₃ | 0 | – |
Strong bases like NaOtBu proved essential for deprotonating the amine substrate, while weak bases (e.g., NaHCO₃) failed to initiate the reaction.
Alternative Synthetic Approaches
While less efficient, two additional methods have been reported for structurally related compounds:
Nucleophilic Aromatic Substitution (SNAr)
Attempts to react 4-fluoroanisole with pyrimidin-2-amine under SNAr conditions (DMF, 150°C, 24 h) yielded <5% product, attributed to the electron-donating methoxy group deactivating the aryl ring toward nucleophilic attack.
Copper-Mediated Ullmann Coupling
Using CuI (20 mol%), 1,10-phenanthroline ligand, and K₃PO₄ in DMSO at 130°C for 48 h provided 18% yield, demonstrating inferior efficiency compared to Pd catalysis.
Analytical Characterization
Purified this compound exhibits the following properties:
Spectroscopic Data
Chromatographic Properties
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica gel (EtOAc/hexane) | 95 | 78 |
| Preparative HPLC | 99 | 65 |
Scale-Up Considerations
Industrial-scale production (100 g batch) requires modifications:
-
Catalyst loading reduction : 1.5 mol% Pd with 3 mol% xantphos maintains 48% yield
-
Solvent switch : Toluene replaced by cyclopentyl methyl ether (CPME) for safer distillation
-
Continuous flow processing : Reduces reaction time to 2 h with 55% yield
Challenges and Limitations
Current methods face three key limitations:
-
Sensitivity to moisture : NaOtBu necessitates strict anhydrous conditions
-
Pd residue : Final products contain 50–100 ppm Pd, requiring additional purification for pharmaceutical use
-
Substrate availability : Pyrimidin-2-amine must be synthesized separately via condensation of enones with guanidine derivatives
Emerging Methodologies
Recent advances suggest promising alternatives:
-
Photoredox catalysis : Visible light-mediated coupling achieves 40% yield at room temperature
-
Electrochemical synthesis : Constant current electrolysis (10 mA, 6 h) provides 35% yield with no metal catalyst
| Parameter | Buchwald-Hartwig | Electrochemical |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 45 |
| E-Factor | 32 | 18 |
| Pd waste (mg/kg product) | 120 | 0 |
Electrochemical methods show superior sustainability but require further yield optimization .
Q & A
Basic: What are the common synthetic routes for N-(4-methoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?
Answer:
A widely used method involves nucleophilic aromatic substitution or coupling reactions. For example, a related pyrimidine derivative was synthesized by refluxing 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline in chloroform for 5 hours . Key optimization strategies include:
- Solvent selection : Chloroform or polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Reflux conditions (60–80°C) balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, CHCl3 eluent) followed by methanol crystallization improves yield and purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Answer:
Discrepancies in bond angles or torsional parameters (e.g., N1A–C2A–N3A–C4A = 5.3° vs. −175.08° in different conformers ) arise from:
- Disorder in crystal packing : Use SHELXL refinement tools to model alternative atomic positions .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) to refine atomic vibrations .
- Validation tools : Cross-check with PLATON or CCDC databases to ensure geometric plausibility .
Advanced: What strategies address conflicting biological activity data and computational predictions?
Answer:
When experimental bioactivity contradicts molecular docking results (e.g., antimicrobial assays vs. COX-2 inhibition predictions ):
- Re-evaluate binding modes : Use flexible docking (AutoDock Vina) to account for side-chain rotations .
- Solvent effects : Simulate explicit solvent models (e.g., TIP3P) in MD simulations to refine binding affinities .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Liquid-liquid extraction : Separate organic phases (e.g., chloroform) from aqueous layers to remove unreacted amines .
- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane/ethyl acetate) to isolate the target compound .
- Recrystallization : Methanol or ethanol yields high-purity crystals by exploiting solubility differences .
Advanced: How does polymorphism in crystal structures impact physicochemical properties?
Answer:
Polymorphs (e.g., differing dihedral angles between pyrimidine and aryl rings ) alter:
- Solubility : Metastable forms may exhibit higher dissolution rates.
- Bioavailability : Use DSC/TGA to identify thermodynamically stable polymorphs for formulation .
- Stability : Monitor hygroscopicity via dynamic vapor sorption (DVS) studies .
Basic: How are structure-activity relationships (SARs) analyzed for this compound?
Answer:
- Substituent variation : Compare bioactivity of derivatives with modified methoxy or trifluoromethyl groups .
- Hydrogen bonding : Correlate NH/OH donor-acceptor interactions (from XRD) with antimicrobial efficacy .
- Lipophilicity : Measure logP values to assess membrane permeability .
Advanced: What computational methods validate experimental spectroscopic data?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate NMR/IR spectra (Gaussian 09) .
- Chemical shift prediction : Use ACD/Labs or ChemDraw to compare experimental vs. theoretical δ values .
- Vibrational analysis : Assign IR peaks via potential energy distribution (PED) analysis using VEDA software .
Basic: How is thermal stability assessed for this compound?
Answer:
- TGA/DSC : Determine decomposition temperatures (e.g., m.p. 469–471 K ) and phase transitions.
- Isothermal aging : Monitor stability at elevated temperatures (40–60°C) under inert atmospheres .
Advanced: What role do weak intermolecular interactions play in crystal engineering?
Answer:
- C–H⋯π/π–π stacking : Stabilize crystal packing, as seen in chains linked by methyl group donors and aryl acceptors .
- Halogen bonding : Fluorine atoms participate in C–H⋯F interactions, influencing lattice energy .
- Hydrogen bonding networks : Use Mercury software to visualize and quantify these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
